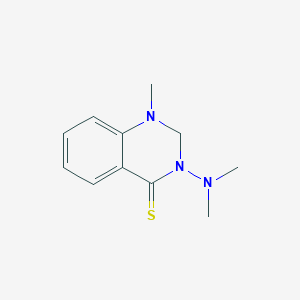

3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione

Description

Properties

CAS No. |

90070-35-2 |

|---|---|

Molecular Formula |

C11H15N3S |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

3-(dimethylamino)-1-methyl-2H-quinazoline-4-thione |

InChI |

InChI=1S/C11H15N3S/c1-12(2)14-8-13(3)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3 |

InChI Key |

CXPOHHXQQAPNGN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CN(C(=S)C2=CC=CC=C21)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminobenzamide Precursors

The dihydroquinazoline scaffold is typically constructed via cyclization of 2-aminobenzamide derivatives. For example, 3-(dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-one can be synthesized by reacting isatoic anhydride with methylamine to form 2-(methylamino)benzamide, followed by condensation with a dimethylamino-containing aldehyde (e.g., dimethylaminoacetaldehyde) under reflux in methanol with potassium carbonate. This forms the six-membered dihydroquinazoline ring, positioning the dimethylamino group at C3 and the methyl group at N1.

Key conditions:

Thiation of Dihydroquinazolin-4(1H)-ones

The conversion of the 4-ketone to the 4-thione is achieved via thiation. Two primary methods are employed:

Carbon Disulfide and Potassium Hydroxide

Heating 3-(dimethylamino)-1-methyl-2,3-dihydroquinazolin-4(1H)-one with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux introduces the thione group. The reaction proceeds via nucleophilic attack of the sulfide ion at the carbonyl carbon, followed by proton transfer.

Typical procedure :

Phosphorus Pentasulfide (P₂S₅)

Alternative thiation uses P₂S₅ in anhydrous toluene or xylene. This method is faster but requires stringent moisture control.

Conditions :

Functionalization of the Dihydroquinazoline Core

Introduction of the Dimethylamino Group

The dimethylamino moiety at C3 is introduced via:

Nucleophilic Substitution

Chlorination of 3-position in 1-methyl-2,3-dihydroquinazolin-4(1H)-thione using POCl₃ or SOCl₂, followed by reaction with dimethylamine.

Example :

Reductive Amination

Condensation of 3-keto intermediates with dimethylamine and subsequent reduction using NaBH₃CN.

Analytical Validation and Characterization

Spectroscopic Data

Purity and Crystallinity

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| CS₂/KOH thiation | Mild conditions, high yield | Long reaction time | 80–90 |

| P₂S₅ thiation | Rapid | Moisture-sensitive reagents | 75–85 |

| Nucleophilic substitution | Direct functionalization | Multi-step, lower yield | 60–70 |

Scalability and Industrial Relevance

The CS₂/KOH route is preferred for large-scale synthesis due to reagent availability and safety. Process intensification via microwave-assisted thiation reduces reaction time to 1–2 hours without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : The compound has shown promise as an anticancer agent. Its structural similarity to other known anticancer compounds allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation .

- Antimicrobial Properties : Studies have demonstrated that derivatives of quinazoline compounds, including 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione, possess antimicrobial properties against both gram-positive and gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .

Anticancer Studies

A study evaluated the anticancer activity of this compound against various cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects on MDA-MB-231 breast cancer cells compared to control groups .

Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for antimicrobial activity against several bacterial strains. The results showed notable effectiveness against Bacillus species, suggesting its potential as a lead compound for developing new antibiotics .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a scaffold for designing new anticancer and antimicrobial agents.

- Agricultural Chemistry : Its antimicrobial properties may be leveraged in developing agricultural products that combat plant pathogens.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Key Observations:

Thione Position : The target compound’s 4(1H)-thione group contrasts with 2(1H)-thiones in compounds (e.g., 4b–4g ), which may exhibit altered reactivity due to sulfur’s position. Thiones at position 4 are less common in the evidence, suggesting unique electronic properties .

Core Heterocycle: Quinazoline derivatives (e.g., 4b–4g) have two nitrogen atoms in the bicyclic system, enhancing polarity and hydrogen-bonding capacity compared to quinoline derivatives (e.g., compound 5) .

Substituent Effects: The dimethylamino group at position 3 in the target compound likely increases solubility and electron-donating effects compared to aryl (e.g., 4b–4g) or halogenated substituents (e.g., 5 in ).

Physical and Chemical Properties

- Melting Points: Quinazoline-2(1H)-thiones in exhibit melting points between 203–245°C, influenced by substituent crystallinity. The target compound’s dimethylamino group may lower its melting point compared to aryl-substituted analogs due to reduced symmetry .

- Solubility: The dimethylamino group could enhance aqueous solubility relative to halogenated or methoxy-substituted derivatives (e.g., 4c–4g in ).

Biological Activity

3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound characterized by its unique quinazoline structure and the presence of a thione group. Its molecular formula is C₁₁H₁₅N₃S, and it has gained attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Quinazoline Core : A bicyclic structure containing nitrogen atoms.

- Thione Group (–C=S) : Imparts distinct chemical reactivity.

- Dimethylamino Group (–N(CH₃)₂) : Enhances solubility and biological activity.

Biological Activities

Research highlights several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

- In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549) .

- The compound induces apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and activation of caspases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. It shows activity against several bacterial strains, indicating its potential as an antibiotic agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Binding Affinity Studies

Interaction studies reveal that this compound has a high binding affinity to various biological targets:

- It has been shown to interact with tubulin, affecting microtubule dynamics, which is crucial for mitosis .

- Molecular docking studies suggest that it binds effectively to active sites of enzymes involved in cancer progression .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo | C₁₀H₁₀N₂OS | Different substitution pattern on the quinazoline ring |

| 4-Methylene-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione | C₁₄H₁₂N₂S | Exhibits different biological activities due to phenyl substitution |

| 2-Arylquinazolin-4(3H)-ones | Varies | Diverse aryl substitutions lead to varied biological properties |

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound in clinical settings:

- Study on Prostate Cancer : A study evaluated the effects of this compound on hormone-resistant prostate cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 0.85 µM .

- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione, and how are intermediates characterized?

The compound can be synthesized via cyclization reactions using precursors like substituted aldehydes and thiourea derivatives under basic conditions. For example, a metal-free cyclization approach involving reflux with sodium ethoxide or microwave-assisted methods has been reported for analogous quinazoline-thiones. Key intermediates are characterized using NMR (¹H/¹³C), HRMS, and melting point analysis. Reaction progress is monitored via TLC, and purity is confirmed by elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Spectroscopy : ¹H NMR (to confirm aromatic protons and methyl groups), ¹³C NMR (to identify carbonyl/thione carbons), and IR (for C=S/C=O stretching).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL or SHELXS software is essential for 3D structure determination. Tools like ORTEP-III (with GUI) visualize thermal ellipsoids and hydrogen bonding .

Q. How is the compound's biological activity evaluated in preliminary assays?

- Antimicrobial : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values).

- Anticancer : MTT assays on cell lines (e.g., MCF-7 breast cancer cells) to determine IC₅₀. Positive controls (e.g., doxorubicin) and dose-response curves validate activity .

Advanced Research Questions

Q. What computational methods are used to predict reactivity and binding interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock/Vina) evaluates interactions with biological targets (e.g., enzymes, receptors) using PDB structures. Solvatochromic studies correlate solvent polarity with spectral shifts .

Q. How can structure-activity relationships (SAR) guide derivative design?

Comparative SAR tables highlight functional group impacts:

Q. How are contradictions in experimental data resolved (e.g., bioactivity vs. toxicity)?

- Statistical Analysis : Use tools like error propagation (Bevington & Robinson methods) to assess measurement uncertainties .

- Dose Optimization : Balance efficacy (e.g., IC₅₀) with cytotoxicity (CC₅₀ via hemolysis assays) to calculate selectivity indices.

- Mechanistic Studies : Flow cytometry (apoptosis assays) and Western blotting (protein expression) clarify bioactivity pathways .

Methodological Challenges in Research

Q. What strategies improve yield in multi-step syntheses?

- Optimized Reaction Conditions : Reflux time (8–12 hrs), solvent polarity (ethanol/DMF), and catalyst selection (e.g., Lawesson’s reagent for thione formation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Q. How are stability and reactivity under varying conditions managed?

- Stability Tests : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

- Reactivity : Avoid light exposure (photodegradation) and moisture (hydrolysis). Storage in amber vials under nitrogen is recommended .

Emerging Applications

Q. What novel pharmacological targets are being explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.